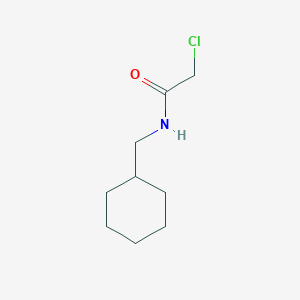

2-chloro-N-(cyclohexylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBFUXBNWGQTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368422 | |

| Record name | 2-chloro-N-(cyclohexylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40914-11-2 | |

| Record name | 2-chloro-N-(cyclohexylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(cyclohexylmethyl)acetamide CAS number

An In-depth Technical Guide to 2-chloro-N-(cyclohexylmethyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes its chemical properties, synthesis protocols, potential applications, and critical safety data into a practical resource.

Core Chemical Identity

This compound is a monosubstituted acetamide featuring a cyclohexylmethyl group attached to the nitrogen atom. Its structure combines a reactive chloroacetyl group, a common building block in organic synthesis, with a bulky, lipophilic cyclohexylmethyl moiety. This unique combination makes it a valuable intermediate in the synthesis of more complex target molecules in the pharmaceutical and agrochemical sectors.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Physicochemical and Structural Properties

The physical and chemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation protocols. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ClNO | [2] |

| Molecular Weight | 189.68 g/mol | [2] |

| Physical Form | Solid, White to off-white | [2] |

| Melting Point | 84 - 84.5 °C | [2] |

| Boiling Point | 337.5 ± 25.0 °C (Predicted) | [2] |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.26 ± 0.46 (Predicted) | [2] |

| InChI Key | XCBFUXBNWGQTOD-UHFFFAOYSA-N | |

| Canonical SMILES | ClCC(=O)NCC1CCCCC1 | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution. This standard amidation reaction involves the acylation of (cyclohexyl)methanamine with chloroacetyl chloride. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the final amide product.

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of a closely related analog, 2-chloro-N-cyclohexylacetamide, and should be optimized for the specific target molecule.[3]

Materials:

-

(Cyclohexyl)methanamine

-

Chloroacetyl chloride

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

1.2 M Hydrochloric acid (aq.)

-

1 M Sodium carbonate (aq.)

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous acetonitrile.

-

Amine Addition: In a separate vessel, dissolve (cyclohexyl)methanamine (2.1 equivalents, the excess acts as a base to neutralize the HCl byproduct) in anhydrous acetonitrile.

-

Acylation: Cool the stirred solution of acyl chloride to approximately 15°C using an ice bath. Add the amine solution dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 20°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Extraction: Dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1.2 M HCl (aq.) and 1 M Na₂CO₃ (aq.).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product as a solid.

Applications and Research Significance

This compound is primarily utilized as a versatile intermediate in synthetic organic chemistry.[1] Its bifunctional nature—a reactive chlorine atom for nucleophilic substitution and an amide linkage—allows for its incorporation into a wide array of larger, more complex molecules.

-

Pharmaceutical Intermediates: It serves as a scaffold for building potential active pharmaceutical ingredients (APIs). The chloroacetamide moiety is a known pharmacophore and can be used to introduce alkylating groups into target structures.[1]

-

Agrochemical Synthesis: The broader class of N-substituted chloroacetamides has been extensively studied and used as herbicides.[4] This compound can act as a precursor for developing new herbicidal agents.

-

Fine and Specialty Chemicals: It is used as a building block in the synthesis of fine chemicals, including potential dye intermediates.[1]

The general class of 2-chloro-N-alkyl/aryl acetamides has demonstrated notable antimicrobial, antifungal, and disinfectant properties, suggesting a potential avenue for future research and application of this specific molecule.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The available data indicates it is a hazardous substance.

GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | GHS07 | Warning | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with an appropriate particulate filter.[5]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

-

In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[5]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is between 2-8°C.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound (CAS: 40914-11-2) is a valuable chemical intermediate with a well-defined property profile. Its straightforward synthesis via nucleophilic acyl substitution and its bifunctional reactivity make it a key building block in the pharmaceutical, agrochemical, and fine chemical industries. While its direct applications are as a precursor, the known biological activities of the broader chloroacetamide class suggest potential for future discovery. Strict adherence to safety and handling protocols is essential due to its acute toxicity.

References

2-chloro-N-(cyclohexylmethyl)acetamide molecular weight

An In-depth Technical Guide to 2-chloro-N-(cyclohexylmethyl)acetamide

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The information is presented to not only detail procedures but also to provide insights into the rationale behind them, ensuring both scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

Correct identification is paramount in chemical research. The compound of interest is This compound , distinguished by a cyclohexylmethyl group attached to the nitrogen of a chloroacetamide moiety. It is crucial to differentiate it from similar structures such as 2-chloro-N-cyclohexylacetamide or other derivatives, which possess different molecular weights and properties.

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 189.68 g/mol | [1][2][3] |

| CAS Number | 40914-11-2 | [1][4][5] |

| Molecular Formula | C₉H₁₆ClNO | [2][3] |

| Physical Form | Solid, White to off-white | [1][3] |

| Melting Point | 84-84.5 °C | [2][3] |

| Boiling Point | 337.5 ± 25.0 °C (Predicted) | [2][3] |

| IUPAC Name | This compound | [5] |

| SMILES String | O=C(CCl)NCC1CCCCC1 | |

| InChI Key | XCBFUXBNWGQTOD-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Amidation of Cyclohexanemethanamine

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of chloroacetyl chloride with cyclohexanemethanamine. This standard amidation reaction is widely employed for its efficiency and directness.

Rationale of Experimental Design

The choice of reactants and conditions is dictated by the mechanism of the reaction. Cyclohexanemethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is often carried out in the presence of a base or an excess of the amine to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of an aprotic solvent like acetonitrile is common to dissolve the reactants without participating in the reaction.

General Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for N-substituted chloroacetamide synthesis.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloroacetyl chloride (1.0 equivalent) in acetonitrile (e.g., 10 mL per 10 mmol). Cool the solution to approximately 15°C using an ice bath.

-

Amine Addition: Dissolve cyclohexanemethanamine (2.1 equivalents) in acetonitrile (e.g., 10 mL per 21 mmol). Add this solution dropwise to the stirred chloroacetyl chloride solution over 15-20 minutes, maintaining the temperature below 20°C. The excess amine acts as a scavenger for the HCl generated.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove excess amine) and 1 M sodium carbonate solution (to remove any remaining acid).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as white crystals.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

| Analysis Method | Expected Outcome | Purpose |

| Melting Point | Sharp range around 84-84.5 °C | Purity assessment |

| ¹H NMR | Peaks corresponding to cyclohexyl, methylene, and amide protons | Structural confirmation |

| ¹³C NMR | Signals for carbonyl and aliphatic carbons | Structural confirmation |

| Mass Spectrometry | Molecular ion peak corresponding to 189.68 m/z | Molecular weight verification |

| FTIR Spectroscopy | Characteristic peaks for N-H stretch, C=O stretch, C-Cl stretch | Functional group identification |

| HPLC | Single major peak | Purity assessment (>97%)[1] |

SynHet offers analysis of this compound by methods including LCMS, GCMS, HPLC, NMR, and FTIR upon request.[5]

Applications and Research Significance

This compound serves as a key building block in organic synthesis. Its utility stems from the two reactive sites: the electrophilic carbon attached to the chlorine atom, which is susceptible to nucleophilic substitution, and the amide functionality.

-

Pharmaceutical Intermediates: It is primarily used in the synthesis of more complex molecules with potential biological activity.[5] The N-substituted chloroacetamide motif is present in various bioactive compounds.

-

Agrochemical Research: Halogenated acetamides have been investigated for their potential as antimicrobial agents, including herbicides and fungicides.[7] Research has explored various N-substituted chloroacetamide derivatives for these applications.[7]

-

Fine and Medicinal Chemistry: The compound is a valuable reagent for introducing the N-(cyclohexylmethyl)acetamido group into target molecules during multi-step synthetic campaigns.[5]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards.

Hazard Identification

The compound is classified as harmful and requires careful handling.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Signal Word: Warning.[1]

-

Pictogram: GHS07 (Exclamation mark).[1]

Recommended Safety Precautions

The following workflow outlines the essential safety measures for handling this compound.

Caption: Essential safety and handling workflow for this compound.

Always consult the full Safety Data Sheet (SDS) before use.[1][4] In case of exposure, follow standard first-aid measures, such as moving to fresh air upon inhalation, rinsing skin and eyes with plenty of water, and seeking immediate medical attention if swallowed.[4]

References

- 1. This compound | 40914-11-2 [sigmaaldrich.com]

- 2. This compound CAS#: 40914-11-2 [chemicalbook.com]

- 3. This compound CAS#: 40914-11-2 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound [synhet.com]

- 6. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to 2-chloro-N-(cyclohexylmethyl)acetamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-chloro-N-(cyclohexylmethyl)acetamide, a reactive chemical intermediate with significant potential in synthetic chemistry and drug discovery. We will delve into its core chemical and physical properties, established synthetic protocols, reactivity profile, and safety considerations. The insights provided are geared towards researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical application guidance.

Core Compound Identification and Physicochemical Properties

This compound belongs to the class of α-haloacetamides, which are characterized by a reactive carbon-chlorine bond adjacent to an amide carbonyl group. This structural feature makes it a valuable electrophilic building block in organic synthesis. Its identity and key physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 40914-11-2 | [1][2] |

| Molecular Formula | C₉H₁₆ClNO | [3] |

| Molecular Weight | 189.68 g/mol | [2][3] |

| Appearance | White to off-white solid | [2][3] |

| Physical Form | Solid | [2] |

| Melting Point | 84-84.5 °C | [3] |

| Boiling Point | 337.5 ± 25.0 °C (Predicted) | [3] |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES String | ClCC(=O)NCC1CCCCC1 | [1] |

| InChI Key | XCBFUXBNWGQTOD-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Validated Protocol

The primary and most efficient synthesis of this compound is achieved through the nucleophilic acyl substitution of chloroacetyl chloride with (cyclohexyl)methanamine. The amine's nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is typically used to quench the HCl byproduct generated during the reaction.

Causality in Experimental Design

The choice of an appropriate solvent and base is critical. Aprotic solvents like acetonitrile or tetrahydrofuran (THF) are preferred to avoid side reactions with the reactive chloroacetyl chloride.[4] A non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is employed to prevent it from competing with the primary amine in attacking the acyl chloride.[5] The reaction is often initiated at a reduced temperature (e.g., 0-15 °C) to control the exothermic nature of the acylation and minimize potential side reactions.[4][5]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation of standard procedures for N-acylation.[4][5]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (cyclohexyl)methanamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetonitrile (approx. 10 mL per 10 mmol of amine).

-

Reaction: Cool the solution to 0-15 °C using an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 20 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The chemical utility of this compound is dominated by the reactivity of the C-Cl bond. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group activates the α-carbon for nucleophilic substitution.

Nucleophilic Substitution (Sₙ2 Reaction)

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[6] This reactivity is fundamental to its application as an alkylating agent.

-

Nitrogen Nucleophiles: Reacts with primary and secondary amines to form diamine derivatives.

-

Oxygen Nucleophiles: Reacts with alcohols or phenols under basic conditions to form ethers.

-

Sulfur Nucleophiles: Particularly reactive with thiols (e.g., cysteine residues in proteins) to form stable thioether bonds. This is a common strategy in covalent drug design.

Mechanism of Action Diagram

Caption: Mechanism of nucleophilic substitution at the α-carbon.

Applications in Drug Discovery and Chemical Biology

The ability of this compound to act as an alkylating agent makes it a valuable tool and intermediate in pharmaceutical and biological research.

Intermediate for Biologically Active Molecules

Chloroacetamide derivatives are precursors in the synthesis of various pharmacologically active compounds, including herbicides, antifungals, and disinfectants.[6][7] The reactive "handle" allows for the straightforward introduction of the N-(cyclohexylmethyl)acetamide moiety into more complex molecular scaffolds.

Covalent Probes and Inhibitors

The specific reactivity towards soft nucleophiles like cysteine's thiol group makes this compound and its analogs ideal candidates for designing covalent inhibitors. In drug development, targeting a specific cysteine residue within a protein can lead to highly potent and selective drugs with prolonged duration of action.

Protocol: Evaluating Covalent Modification of Glutathione

This protocol provides a framework for assessing the reactivity of this compound with a model biological thiol, glutathione (GSH).

-

Materials: this compound, Glutathione (GSH), Phosphate buffer (100 mM, pH 7.4), Acetonitrile (ACN), LC-MS system.

-

Stock Solutions: Prepare a 10 mM stock solution of the test compound in ACN. Prepare a 10 mM stock solution of GSH in phosphate buffer.

-

Reaction: In a microcentrifuge tube, combine 490 µL of phosphate buffer and 5 µL of the GSH stock solution (final concentration: 100 µM). Initiate the reaction by adding 5 µL of the test compound stock solution (final concentration: 100 µM).

-

Incubation: Incubate the reaction mixture at 37 °C. Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching & Analysis: Immediately quench the reaction in each aliquot by adding an equal volume of cold ACN containing 0.1% formic acid. Centrifuge to precipitate any salts, and analyze the supernatant by LC-MS.

-

Data Interpretation: Monitor the disappearance of the GSH mass peak (m/z) and the appearance of the new mass peak corresponding to the GSH-adduct. The rate of adduct formation provides a quantitative measure of the compound's reactivity. This self-validating system confirms reactivity through direct observation of reactant consumption and product formation.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] It carries the GHS07 "Exclamation mark" pictogram, with a "Warning" signal word.[2]

-

Hazard Statements (H-codes): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

-

Precautionary Statements (P-codes): P260 (Do not breathe dust), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile and reactive chemical intermediate. Its well-defined synthesis, predictable reactivity centered on nucleophilic substitution, and utility as a covalent modifying agent make it a valuable compound for synthetic chemists and drug discovery scientists. Understanding its properties and handling requirements is essential for its safe and effective application in the laboratory.

References

- 1. This compound [synhet.com]

- 2. This compound | 40914-11-2 [sigmaaldrich.com]

- 3. This compound CAS#: 40914-11-2 [amp.chemicalbook.com]

- 4. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.info [ijpsr.info]

- 8. echemi.com [echemi.com]

- 9. aaronchem.com [aaronchem.com]

A Guide to the Structural Elucidation of 2-chloro-N-(cyclohexylmethyl)acetamide

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-chloro-N-(cyclohexylmethyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind the analytical choices and the synergistic interplay of data from various spectroscopic and chromatographic methods to unequivocally confirm the molecule's structure.

Introduction and Synthesis Context

This compound, with the chemical formula C₉H₁₆ClNO, is a secondary amide that serves as a valuable intermediate in organic synthesis.[1][2] Its structure combines a reactive chloromethyl group, a central acetamide linkage, and a non-polar cyclohexylmethyl moiety. Understanding its precise structure is paramount for its application in the synthesis of more complex molecules, potentially in the fields of medicinal chemistry and materials science.[2][3]

A common synthetic route to this compound involves the acylation of (cyclohexyl)methanamine with 2-chloroacetyl chloride.[4] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, with a subsequent loss of hydrogen chloride to form the stable amide bond. Verifying the successful formation of the target compound and ensuring the absence of starting materials or side-products necessitates a robust analytical workflow.

Analytical Workflow: A Multi-faceted Approach

The definitive confirmation of the this compound structure relies on a synergistic combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Workflow for the Structure Elucidation of this compound.

Chromatographic Analysis: Purity and Molecular Weight

Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale: These hyphenated techniques are ideal for separating the target compound from any unreacted starting materials or by-products while simultaneously providing an initial mass-to-charge ratio (m/z).[5][6] Given the potential for thermal degradation of chlorinated compounds, LC-MS is often a preferred method.[7]

Experimental Protocol (LC-MS)

-

Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the crude reaction product in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50-500.

-

Expected Outcome: A major peak in the chromatogram at a specific retention time, indicating a purified compound. The mass spectrum associated with this peak will show the protonated molecular ion [M+H]⁺.

Mass Spectrometry (MS): Elemental Composition

Rationale: High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental formula. Furthermore, the isotopic distribution pattern is definitive for the presence of certain elements, notably chlorine.[8]

Expected Results: The molecular weight of C₉H₁₆ClNO is 189.68 g/mol .[1] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9][10] This results in a characteristic pattern for the molecular ion peak (M⁺).

-

M⁺ Peak: An ion cluster will be observed. The first peak, corresponding to the molecule containing ³⁵Cl, will appear at m/z ≈ 189.

-

[M+2]⁺ Peak: A second peak, corresponding to the molecule containing ³⁷Cl, will appear at m/z ≈ 191.

-

Intensity Ratio: The relative intensity of the M⁺ peak to the [M+2]⁺ peak will be approximately 3:1.[11] This is a hallmark signature of a molecule containing a single chlorine atom.

| Ion | Expected m/z (for C₉H₁₆³⁵ClNO) | Expected m/z (for C₉H₁₆³⁷ClNO) | Relative Intensity |

| [M]⁺ | ~189 | ~191 | ~3:1 |

| [M+H]⁺ (ESI) | ~190 | ~192 | ~3:1 |

| [M+Na]⁺ (ESI) | ~212 | ~214 | ~3:1 |

Infrared (IR) Spectroscopy: Functional Group Identification

Rationale: IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[12] For this compound, we expect to see characteristic absorptions for the secondary amide and the alkyl halide.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3300 | N-H Stretch | Secondary Amide | Strong to medium, sharp peak.[13][14] |

| 2925, 2850 | C-H Stretch (sp³) | Cyclohexyl, CH₂ | Strong, sharp peaks. |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide | Strong, sharp peak.[15] |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium to strong, sharp peak.[13] |

| ~700-800 | C-Cl Stretch | Alkyl Chloride | Medium to weak peak in the fingerprint region. |

The presence of strong bands around 3300 cm⁻¹, 1640 cm⁻¹, and 1550 cm⁻¹ provides compelling evidence for the secondary amide group, confirming the success of the acylation reaction.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR shows the number and type of carbon atoms.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR - Expected Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.0-6.5 | Broad Singlet | 1H | N-H | The amide proton is deshielded and often appears as a broad signal due to quadrupole broadening by the ¹⁴N nucleus.[16][17] |

| ~4.05 | Singlet | 2H | Cl-CH₂ -C=O | Protons are deshielded by the adjacent chlorine atom and carbonyl group. No adjacent protons to couple with. |

| ~3.15 | Triplet | 2H | C=O-NH-CH₂ -Cyclohexyl | Protons are adjacent to the nitrogen and the cyclohexyl methine proton. Coupling to the N-H proton may be observed. |

| ~1.6-1.8 | Multiplet | 6H | Cyclohexyl protons (axial & equatorial) | Complex multiplet for the various protons on the cyclohexyl ring. |

| ~0.9-1.3 | Multiplet | 5H | Cyclohexyl protons (axial & equatorial) | Complex multiplet for the remaining protons on the cyclohexyl ring. |

¹³C NMR - Expected Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O (Amide) | Carbonyl carbons in amides are typically found in this downfield region.[18] |

| ~48 | NH-C H₂-Cyclohexyl | Methylene carbon attached to the nitrogen. |

| ~43 | Cl-C H₂ | Methylene carbon attached to the highly electronegative chlorine atom. |

| ~38 | C H-CH₂ (Cyclohexyl) | Methine carbon of the cyclohexyl ring. |

| ~30 | Cyclohexyl Carbons | Methylene carbons of the cyclohexyl ring. |

| ~26 | Cyclohexyl Carbons | Methylene carbons of the cyclohexyl ring. |

| ~25 | Cyclohexyl Carbons | Methylene carbons of the cyclohexyl ring. |

The combination of ¹H and ¹³C NMR data allows for the complete mapping of the molecule's backbone, confirming the connectivity of the chloromethyl, acetamide, and cyclohexylmethyl fragments.

Safety and Handling

This compound is classified as an acute oral toxicant.[19] As with many chloroacetamide derivatives, it should be handled with care.[20][21]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[22]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[23]

-

Storage: Store in a tightly closed container in a cool, dry place.[23]

Conclusion

The structural elucidation of this compound is a clear demonstration of modern analytical chemistry principles. No single technique is sufficient on its own. However, by logically integrating the data from mass spectrometry (confirming molecular formula and chlorine presence), IR spectroscopy (identifying key functional groups), and NMR spectroscopy (mapping the precise atom-to-atom connectivity), a definitive and validated structure can be assigned with a high degree of confidence. This systematic approach ensures scientific integrity and is fundamental to the progression of research and development in the chemical sciences.

References

- 1. This compound CAS#: 40914-11-2 [amp.chemicalbook.com]

- 2. This compound [synhet.com]

- 3. ijpsr.info [ijpsr.info]

- 4. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Determination of 10 Haloacetamides in drinking water by gas chromatography with automated solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ias.ac.in [ias.ac.in]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.co.za [journals.co.za]

- 19. This compound DiscoveryCPR 40914-11-2 [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

- 23. aaronchem.com [aaronchem.com]

A Spectroscopic Guide to 2-chloro-N-(cyclohexylmethyl)acetamide: Unveiling Molecular Structure

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-chloro-N-(cyclohexylmethyl)acetamide, a valuable intermediate in synthetic organic chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. By explaining the causality behind experimental choices and grounding the analysis in established principles, this guide aims to be a self-validating resource for the structural elucidation of this compound and related compounds.

Molecular Context and Synthetic Considerations

This compound (CAS No: 40914-11-2) possesses a molecular formula of C₉H₁₆ClNO and a molecular weight of 189.68 g/mol .[2][3] Its structure features a central acetamide functional group, with a chloro substituent on the acetyl methyl group and a cyclohexylmethyl group attached to the nitrogen atom.

A common synthetic route to N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride.[4] In the case of this compound, this would involve the reaction of cyclohexanemethanamine with chloroacetyl chloride. Understanding the synthesis is crucial as it informs potential impurities, such as unreacted starting materials or side-products, which could be observed in the analytical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as its residual peaks should not overlap with signals from the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from analogous compounds[6], the following proton signals are predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5-7.0 | Broad Singlet | 1H | NH | The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and solvent. |

| ~4.05 | Singlet | 2H | Cl-CH₂ -C=O | The methylene protons adjacent to the chlorine and carbonyl group are deshielded and appear as a singlet. |

| ~3.15 | Triplet (or Doublet of Doublets) | 2H | N-CH₂ -cyclohexyl | These methylene protons are adjacent to the nitrogen and the cyclohexyl ring. They will be split by the adjacent methine proton of the cyclohexyl group and potentially the amide proton. |

| ~1.6-1.8 | Multiplet | 5H | Cyclohexyl protons (axial and equatorial) | The protons on the cyclohexyl ring will have complex splitting patterns and will overlap in this region. |

| ~0.9-1.3 | Multiplet | 6H | Cyclohexyl protons (axial and equatorial) | The remaining protons of the cyclohexyl ring will appear in the more upfield region. |

dot graph "H_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontcolor="#202124"]; edge [fontsize=10]; a [label="Cl-CH2-C(=O)NH-CH2-Cyclohexyl"];

} caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O | The carbonyl carbon of the amide is significantly deshielded. |

| ~42 | Cl-C H₂ | The carbon atom attached to the electronegative chlorine atom is shifted downfield. |

| ~48 | N-C H₂ | The carbon adjacent to the nitrogen is also deshielded. |

| ~38 | C H-cyclohexyl | The methine carbon of the cyclohexyl ring. |

| ~30 | Cyclohexyl C H₂ | Methylene carbons of the cyclohexyl ring. |

| ~26 | Cyclohexyl C H₂ | Methylene carbons of the cyclohexyl ring. |

| ~25 | Cyclohexyl C H₂ | Methylene carbons of the cyclohexyl ring. |

dot graph "C13_NMR_Structure" { layout=neato; node [shape=none, fontsize=10, fontcolor="#202124"]; edge [fontsize=10]; a [label="Cl-CH2-C(=O)NH-CH2-Cyclohexyl"];

} caption: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Sample Preparation

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

-

ATR-FTIR: A small amount of the solid is placed directly on the ATR crystal. This is a simple and fast method.

-

KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

Interpreting the IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~2920, ~2850 | Strong | C-H Stretch (Aliphatic) |

| ~1650 | Strong | C=O Stretch (Amide I band) |

| ~1550 | Strong | N-H Bend (Amide II band) |

| ~750 | Medium | C-Cl Stretch |

The presence of a strong absorption around 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) is highly indicative of the secondary amide functionality.[7] The broadness of the N-H stretch around 3300 cm⁻¹ suggests hydrogen bonding in the solid state.

dot graph "IR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; a [label="Solid Sample"]; b [label="ATR Crystal or KBr Pellet"]; c [label="FTIR Spectrometer"]; d [label="IR Spectrum"]; a -> b -> c -> d; } caption: Workflow for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

| m/z | Assignment |

| 189/191 | [M]⁺ (Molecular Ion) |

| 154 | [M - Cl]⁺ |

| 98 | [C₆H₁₁CH₂NH]⁺ |

| 82 | [C₆H₁₀]⁺ |

| 77 | [CH₂Cl]⁺ |

A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 189 and 191 with a relative intensity ratio of approximately 3:1. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.

dot graph "MS_Fragmentation" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; a [label="[C9H16ClNO]+.\nm/z = 189/191"]; b [label="[C9H16NO]+.\nm/z = 154"]; c [label="[C7H14N]+.\nm/z = 98"]; d [label="[C6H10]+.\nm/z = 82"]; a -> b [label="- .Cl"]; a -> c [label="- .CH2Cl"]; c -> d [label="- .CH2NH"]; } caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous structural confirmation of this compound. The predicted spectroscopic data presented in this guide, grounded in fundamental principles and comparisons with analogous structures, offers a robust framework for researchers to interpret their experimental findings. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural elucidation and purity assessment.

References

- 1. This compound [synhet.com]

- 2. This compound | 40914-11-2 [sigmaaldrich.com]

- 3. This compound DiscoveryCPR 40914-11-2 [sigmaaldrich.com]

- 4. ijpsr.info [ijpsr.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide

This guide provides an in-depth exploration of the synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide (CAS No. 40914-11-2), a valuable chemical intermediate.[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a robust, self-validating protocol for laboratory application.

Introduction and Strategic Overview

This compound belongs to the class of N-substituted chloroacetamides, which are critical building blocks in organic synthesis.[2] The reactivity of the C-Cl bond makes these compounds versatile precursors for a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds like herbicides and fungicides.[2][3][4][5]

The primary synthetic route, and the focus of this guide, is the acylation of cyclohexanemethanamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions. The core principle involves the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride. A base is integral to the process, serving to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a well-established two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of cyclohexanemethanamine attacks the carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine or another molecule of the starting amine) to yield the final, neutral this compound product and the hydrochloride salt of the base.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The described workup and purification steps are chosen to systematically remove unreacted starting materials and byproducts, ensuring a high-purity final product.

Materials and Reagents

Quantitative data for the synthesis is summarized below. Using a slight excess of the acylating agent ensures the complete conversion of the primary amine.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Cyclohexanemethanamine | C₇H₁₅N | 113.20 | 5.00 g | 44.17 | 1.0 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 5.48 g (3.7 mL) | 48.59 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 6.70 g (9.2 mL) | 66.25 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | - |

| Saturated NaHCO₃ | NaHCO₃ | 84.01 | ~50 mL | - | - |

| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel)

-

Ice-water bath

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Synthesis Workflow

The following workflow outlines the complete process from reaction setup to product isolation.

Procedure:

-

Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexanemethanamine (1.0 eq) and triethylamine (1.5 eq) in 80 mL of dichloromethane (DCM). The use of triethylamine is crucial; it acts as an acid scavenger, preventing the protonation of the valuable starting amine.[2][7]

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. This cooling step is critical to manage the exothermic nature of the acylation reaction and to minimize potential side reactions.[2][8]

-

Dropwise Addition: Add a solution of chloroacetyl chloride (1.1 eq) in 20 mL of DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes. The causality here is paramount: a slow addition rate is essential to maintain the internal temperature below 10 °C, preventing thermal decomposition and ensuring a clean reaction profile.[2][9]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).[4][10]

-

Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer with 50 mL of 1 M HCl. This step removes the excess triethylamine and any remaining unreacted cyclohexanemethanamine by converting them into their water-soluble hydrochloride salts.

-

Next, wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

-

Finally, wash with 50 mL of saturated sodium chloride (brine) solution to remove the bulk of the water from the organic layer.[10]

-

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which is typically a solid.

-

Purification: Purify the crude solid by recrystallization. A common solvent for this class of compounds is ethanol.[4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum to obtain the final product, this compound.

Product Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected data are summarized below.

| Analysis Technique | Expected Results |

| Physical Appearance | White to off-white solid[11] |

| Melting Point | 84-84.5 °C[11] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.0-6.5 (broad s, 1H, NH ), 4.05 (s, 2H, Cl-CH ₂), 3.15 (t, 2H, N-CH ₂), 0.9-1.8 (m, 11H, cyclohexyl protons). (Note: Shifts are estimated based on similar structures[10]) |

| IR Spectroscopy (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2925, 2850 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch).[4] |

| Mass Spectrometry (EI) | m/z: [M]⁺ at ~189.68, [M+2]⁺ isotopic peak for Cl. |

Critical Safety Considerations

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

Chloroacetyl Chloride (CAS 79-04-9): This substance is highly toxic, corrosive, and a potent lachrymator (tear-producing agent).[12][13] It reacts violently with water, including moisture in the air, to produce toxic and corrosive gases like HCl and phosgene.[12][14]

-

Handling: Always handle chloroacetyl chloride in a certified chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[13][14]

-

Spills: In case of a spill, evacuate the area. Do not use water. Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate.[12]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][15] For inhalation, move the individual to fresh air at once.[13]

-

-

Cyclohexanemethanamine: This is a corrosive amine. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated area.

Conclusion

The synthesis of this compound via the acylation of cyclohexanemethanamine is a robust and efficient method that provides high yields of a pure product. The success of this synthesis hinges on a clear understanding of the underlying reaction mechanism, careful control of reaction conditions—particularly temperature—and a systematic workup and purification strategy. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can reliably produce this key chemical intermediate for further application in synthetic and medicinal chemistry.

References

- 1. This compound [synhet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. orgsyn.org [orgsyn.org]

- 10. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. This compound CAS#: 40914-11-2 [m.chemicalbook.com]

- 12. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Chloroacetyl Chloride [yufenggp.com]

- 14. kscl.co.in [kscl.co.in]

- 15. lobachemie.com [lobachemie.com]

A Technical Guide to the Starting Materials for the Synthesis of 2-chloro-N-(cyclohexylmethyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the requisite starting materials and synthetic strategy for the preparation of 2-chloro-N-(cyclohexylmethyl)acetamide, a key intermediate in various chemical manufacturing processes. The synthesis is predicated on the nucleophilic acyl substitution between cyclohexanemethanamine and chloroacetyl chloride. This document elucidates the chemical rationale behind the selection of these precursors, details their critical physicochemical properties, outlines a robust experimental protocol, and addresses essential safety and handling considerations. The underlying reaction mechanism is also explored to provide a comprehensive understanding for process optimization and scale-up.

Introduction and Retrosynthetic Analysis

This compound (CAS No: 40914-11-2) belongs to the α-chloroacetamide class of compounds.[1] These molecules are valuable synthetic intermediates, prized for the reactive carbon-chlorine bond which allows for facile nucleophilic substitution, making them ideal building blocks for constructing more complex molecular architectures in the pharmaceutical and agrochemical industries.[2][3]

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, identifying the two primary starting materials: a nucleophilic amine and an electrophilic acyl chloride. This straightforward analysis points to the most efficient and industrially viable synthetic route.

References

biological activity of N-substituted acetamides

An In-Depth Technical Guide to the Biological Activity of N-Substituted Acetamides

Abstract

The N-substituted acetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a vast array of biologically active agents.[1] Its prevalence is rooted in the chemical stability of the amide bond and the remarkable synthetic accessibility that allows for extensive structural diversification. This guide provides a comprehensive exploration of the diverse biological activities exhibited by N-substituted acetamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will examine key therapeutic areas where these compounds have shown significant promise, including their roles as anticonvulsant, anti-inflammatory, anticancer, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of molecules.

Introduction: The Acetamide Moiety in Drug Design

The acetamide group (-NHC(O)CH₃) is a fundamental functional group found in numerous pharmaceuticals and natural products.[1] The N-substituted variant, where a substituent replaces one of the hydrogens on the nitrogen atom, offers a critical point for molecular modification. This substitution pattern profoundly influences the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic behavior, including its ability to cross biological membranes, bind to specific targets, and exert a therapeutic effect. The strategic design of the N-substituent is therefore a key element in optimizing the potency, selectivity, and overall drug-like properties of acetamide-based therapeutic candidates.

General Synthetic Strategy

A common and efficient method for synthesizing N-substituted acetamides involves the acylation of a primary or secondary amine with an acetylating agent, such as chloroacetyl chloride. This is often followed by a subsequent nucleophilic substitution reaction if further complexity is desired.[1]

Caption: General two-step synthesis workflow for N-substituted acetamides.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures stemming from excessive neuronal excitability.[2] N-substituted acetamides have emerged as a promising class of anticonvulsant agents. Their mechanism often involves modulating the activity of voltage-gated ion channels, which are critical for regulating neuronal firing.[3]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

A primary mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels (VGSCs).[4] These channels are responsible for the rapid depolarization phase of an action potential. By binding to the channel, N-substituted acetamide derivatives can stabilize its inactivated state, thereby reducing the neuron's ability to fire at high frequencies, a hallmark of seizure activity.[3][4] This action effectively dampens the spread of seizure discharges throughout the brain.

Caption: Blockade of VGSCs by N-substituted acetamides reduces hyperexcitability.

Structure-Activity Relationship (SAR) Insights

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the nature of substituents on the anilide moiety is crucial for activity. For instance, trifluoromethyl-substituted anilides demonstrated higher anticonvulsant potency compared to their chloro-substituted counterparts in the maximal electroshock (MES) seizure model.[2] The presence of a phenylpiperazine fragment often contributes to a delayed onset but prolonged duration of action.[2] This highlights the importance of the N-substituent in modulating both potency and pharmacokinetic profile.

| Compound Class | Key Substituent | Anticonvulsant Activity (MES Test) | Reference |

| N-phenylacetamides | 3-(Trifluoromethyl)anilide | High potency, long duration | [2] |

| Phthalimide Acetamides | 4-Fluorophenylpiperazine | High potency (ED₅₀ = 30 mg/kg) | [5] |

| Pyrrolidine-2,5-diones | Dimethylamine | Broad-spectrum activity | [6] |

Experimental Protocol: Maximal Electroshock (MES) Test (In Vivo)

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. While this is an in vivo assay, understanding its principles is crucial for researchers in this field.

-

Animal Preparation: Adult mice or rats are used for the study.

-

Compound Administration: The test compound (N-substituted acetamide) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Pre-treatment Time: Animals are tested at different time points after administration (e.g., 0.5 and 4 hours) to assess the time course of action.[2]

-

Electrical Stimulation: A brief electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered via corneal or auricular electrodes.

-

Endpoint Measurement: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

-

Data Analysis: The dose of the compound required to produce this effect in 50% of the animals (ED₅₀) is calculated.

Anti-inflammatory Activity

Inflammation is a biological response mediated by various signaling molecules, most notably prostaglandins.[7] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to prostaglandin synthesis. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[8] Many N-substituted acetamides function as selective COX-2 inhibitors, offering a targeted approach to anti-inflammatory therapy with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7][9]

Mechanism of Action: Selective COX-2 Inhibition

N-substituted acetamides can be designed to fit selectively into the active site of the COX-2 enzyme. The amide moiety often acts as a critical linker between different pharmacophoric elements.[7] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins, thereby reducing pain, swelling, and fever.[8]

SAR Insights

The conversion of the carboxylate group in traditional NSAIDs (like indomethacin) to an amide can dramatically shift selectivity towards COX-2. [10]For example, converting indomethacin's carboxylate to a methyl amide or an aromatic amide leads to potent and selective COX-2 inhibition. [10]The nature of the N-substituent is critical; thiazole, imidazole, and pyrazole-containing acetamides have all been explored as potent COX-2 inhibitors. [7][8]

| Parent NSAID | Acetamide Derivative | COX-2 Selectivity | Reference |

|---|---|---|---|

| Indomethacin | Methyl Amide (4) | Potent and selective | [10] |

| Indomethacin | 4-Methoxyphenylpropyl Amide (7) | IC₅₀ = 0.009 µM (in cells) | [10] |

| Meclofenamic Acid | Methyl Amide (24) | COX-2 selective | [10]|

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

-

Compound Preparation: The N-substituted acetamide test compounds are dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

-

Reaction Incubation: The reaction mixture, containing buffer, heme, the enzyme, and the test compound (or vehicle control), is pre-incubated at 37°C.

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

-

Termination and Detection: After a set time (e.g., 10-15 minutes), the reaction is stopped. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

The acetamide scaffold is present in numerous compounds developed as anticancer agents. A particularly successful strategy involves the design of N-substituted acetamides as tubulin polymerization inhibitors. [11][12]

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest.

SAR Insights

In the design of tubulin inhibitors, the acetamide moiety often serves as a linker connecting different aryl rings that mimic the structure of natural ligands like combretastatin A-4. [11]For a series of thiazole-2-acetamide derivatives, replacing a trimethoxyphenyl group with a chalcone moiety was shown to improve binding to the colchicine site. [11]The specific N-substituent on the acetamide, such as an N-heteroaryl group, is critical for optimizing potency and overcoming multi-drug resistance. [12]

| Compound Series | Key Structural Feature | Anticancer Activity | Reference |

|---|---|---|---|

| Thiazole-2-acetamides | Chalcone moiety (Ring A) | Potent tubulin inhibition (IC₅₀ = 2.69 µM) | [11] |

| Benzenesulfonamidoacetamides | N-1H-indol-5-yl substituent | Impressive cytotoxicity, overcomes MDR | [12] |

| Indenone (Heteroaryl)Acetamides | N-(thiazol-2-yl)acetamide | High growth inhibition (up to 79.31%) | [13]|

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines. [14]

-

Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight. [15]2. Compound Treatment: The cells are treated with various concentrations of the N-substituted acetamide compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve. [15]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. N-substituted acetamides have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. [1][16]The acetamide core can be functionalized with various heterocyclic systems, such as thiazoles, imidazoles, and benzothiazoles, which are known to possess antimicrobial properties. [17][18]

SAR Insights and Activity Spectrum

In a study of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides, compounds bearing an imidazole ring showed promising activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. [1]Similarly, derivatives of 2-mercaptobenzothiazole linked to heterocyclic amines via an amide bond exhibited significant antibacterial and antibiofilm potential, with one compound sharing hydrophobic binding pockets with the standard drug levofloxacin in docking studies. [18]

| Compound Series | Key Structural Feature | Antimicrobial Activity | Reference |

|---|---|---|---|

| Azol-1-yl Acetamides | Imidazole moiety | Active against S. aureus and E. coli | [1] |

| Thiazole/Thiazolidinedione | N-chloro aryl acetamide | Active against S. aureus, B. subtilis, E. coli, P. aeruginosa | [17] |

| Benzothiazole Acetamides | N-heterocyclic amine | Significant activity, comparable to levofloxacin | [18]|

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus MTCC 96) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). [17]2. Compound Dilution: The N-substituted acetamide compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The N-substituted acetamide scaffold is a remarkably privileged structure in drug discovery, demonstrating a wide range of significant biological activities. Its synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the optimization of interactions with diverse biological targets. Research has firmly established its potential in developing novel anticonvulsants, selective anti-inflammatory agents, potent tubulin-inhibiting anticancer drugs, and new-generation antimicrobials.

Future research will likely focus on developing multi-target agents by hybridizing the acetamide core with other pharmacophores. Furthermore, a deeper understanding of the structure-activity relationships, aided by computational modeling and advanced screening techniques, will continue to unlock the full therapeutic potential of this versatile chemical class, paving the way for the next generation of innovative medicines.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. mr.ucdavis.edu [mr.ucdavis.edu]

- 5. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. archivepp.com [archivepp.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-substituted 2-isocyanoarylacetamides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. pubs.acs.org [pubs.acs.org]

Foreword: The Acetamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide Topic: Potential Therapeutic Applications of Acetamide Derivatives Audience: Researchers, scientists, and drug development professionals.

The acetamide functional group, characterized by an amide linked to an acetyl group (CH₃CONH₂), is a deceptively simple yet remarkably versatile scaffold in drug discovery.[1] Its prevalence in both natural products and clinically approved small-molecule drugs underscores its significance.[2][3] The chemical properties of the amide bond—its planarity, hydrogen bonding capability, and metabolic stability—make it an ideal linker and pharmacophoric element. This allows for the construction of diverse molecular architectures capable of interacting with a wide array of biological targets.[4][5] Consequently, acetamide derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects.[1][4]

This technical guide provides an in-depth exploration of the key therapeutic applications of acetamide derivatives. Moving beyond a simple catalogue of activities, we will dissect the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols. The objective is to equip researchers and drug development professionals with a foundational understanding and practical framework for advancing the design and application of novel acetamide-based therapeutics.

Section 1: Acetamide Derivatives in Oncology